Ethyl 3-(acetyloxy)-2-bromobutanoate
Description
Ethyl 3-(acetyloxy)-2-bromobutanoate is a brominated ester derivative characterized by a bromine atom at the C2 position and an acetyloxy group at the C3 position of the butanoate backbone.
Properties
CAS No. |
62317-38-8 |
|---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-bromobutanoate |
InChI |
InChI=1S/C8H13BrO4/c1-4-12-8(11)7(9)5(2)13-6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
GRGLGLCOPWUMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)OC(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl 3-(acetyloxy)-2-bromobutanoate can be synthesized through the esterification of 3-(acetyloxy)-2-bromobutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Acetylation: Another method involves the acetylation of ethyl 3-hydroxy-2-bromobutanoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group to the molecule.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-(acetyloxy)-2-bromobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetyloxy)-2-bromobutanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 3-(acetyloxy)-2-hydroxybutanoate, 3-(acetyloxy)-2-aminobutanoate, or 3-(acetyloxy)-2-thiobutanoate.
Hydrolysis: 3-(acetyloxy)-2-bromobutanoic acid and ethanol.
Reduction: 3-(acetyloxy)-2-butanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl 3-(acetyloxy)-2-bromobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Prodrug Design: The compound can be used in the design of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
Enzyme Inhibition Studies: It can be used to study the inhibition of esterases and other enzymes involved in ester hydrolysis.
Industry:
Flavor and Fragrance Industry: Due to its ester group, it may be used in the synthesis of flavor and fragrance compounds.
Mechanism of Action
Mechanism of Action: The mechanism of action of ethyl 3-(acetyloxy)-2-bromobutanoate involves its hydrolysis to release the active 3-(acetyloxy)-2-bromobutanoic acid. This acid can then interact with biological targets such as enzymes or receptors. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit esterases and other enzymes involved in ester hydrolysis.
Receptors: It may interact with receptors through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 3-(acetyloxy)-2-bromobutanoate and related compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Functional Groups |
|---|---|---|---|
| This compound | C₈H₁₃BrO₄ | Br (C2), AcO (C3) | Bromo, acetyloxy, ester |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | Br (C2) | Bromo, ester |
| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | Br (C2), CH(CH₃)₂ (C3) | Bromo, branched alkyl, ester |
| Ethyl 2-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | OH (C2), CH(CH₃) (C3) | Hydroxy, branched alkyl, ester |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Phenyl (C2), acetyl (C3) | Aryl, keto, ester |
Structural and Reactivity Differences
- Bromine vs. Hydroxy Groups: The bromine atom in this compound enhances electrophilicity at C2, making it reactive in SN2 reactions. In contrast, Ethyl 2-hydroxy-3-methylbutanoate (C₇H₁₄O₃) contains a hydroxyl group, favoring hydrogen bonding and acidity .
- Acetyloxy vs. Alkyl Substituents: The acetyloxy group at C3 introduces steric and electronic effects distinct from the dimethyl groups in Ethyl 2-bromo-3,3-dimethylbutanoate (C₈H₁₅BrO₂). The acetyloxy moiety may increase solubility in polar solvents and participate in transesterification reactions .
- Aromatic vs. Aliphatic Systems: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) features an aryl group at C2, enabling conjugation and stabilization of enolate intermediates, which is absent in the aliphatic brominated analogs .
Physical and Chemical Properties
While exact data for this compound are unavailable, inferences can be drawn from analogs:
- Boiling Points: Brominated esters generally exhibit higher boiling points than non-halogenated counterparts due to increased molecular weight and polarity. For example, ethyl 2-bromobutanoate (C₆H₁₁BrO₂) has a boiling point ~180–190°C .
- Solubility : Acetyloxy groups improve solubility in organic solvents (e.g., ethyl acetate, acetone) compared to purely alkyl-substituted esters .
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